molecular formula C14H22N2 B1302059 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine CAS No. 519138-03-5

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine

Cat. No.: B1302059
CAS No.: 519138-03-5
M. Wt: 218.34 g/mol
InChI Key: ASFKAOFDNOMVHD-UHFFFAOYSA-N
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Description

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is a chemical compound with the molecular formula C14H22N2 and a molecular weight of 218.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a 2,4-dimethylphenyl group. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine typically involves the reaction of 2,4-dimethylphenyl ethylamine with piperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperidine
  • 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-morpholine
  • 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-pyrrolidine

Comparison: 1-[1-(2,4-Dimethyl-phenyl)-ethyl]-piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles with biological targets, making it valuable for specific research applications .

Properties

IUPAC Name

1-[1-(2,4-dimethylphenyl)ethyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-4-5-14(12(2)10-11)13(3)16-8-6-15-7-9-16/h4-5,10,13,15H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASFKAOFDNOMVHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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